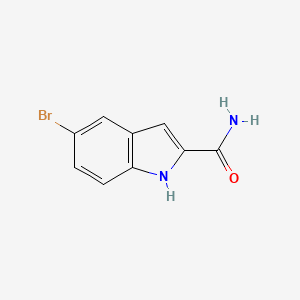

5-bromo-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXIUWPEUBKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877371-97-6 | |

| Record name | 5-bromo-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-bromo-1H-indole-2-carboxamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 5-bromo-1H-indole-2-carboxamide, a pivotal heterocyclic compound in medicinal chemistry. Identified by its CAS Number 877371-97-6 , this molecule serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, and examine its significant applications in the fields of oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this indole derivative.

Introduction: The Significance of the Indole Nucleus

The indole backbone is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[3][4] Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. The strategic introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position, as seen in this compound, significantly modulates the electronic properties and metabolic stability of the indole ring, offering a powerful handle for synthetic diversification and optimization of biological activity.[5][6]

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is foundational to its application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 877371-97-6 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Typically an off-white to light brown solid | N/A |

| Purity | Commercially available up to 95% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the amidation of its carboxylic acid precursor, 5-bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5).[7][8][9] This transformation is a cornerstone of medicinal chemistry, and its successful execution relies on the precise activation of the carboxyl group to facilitate nucleophilic attack by an amine source.

Synthetic Workflow Overview

The logical flow from the readily available starting material to the final product involves a two-step process, often beginning with the esterification of the carboxylic acid, followed by reaction with a nitrogen source. A more direct and common laboratory-scale approach involves direct amidation using coupling agents.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Direct Amidation

This protocol describes a self-validating system for synthesizing the title compound, incorporating in-process checks and purification steps to ensure high purity.

Materials:

-

5-bromo-1H-indole-2-carboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-1H-indole-2-carboxylic acid. Dissolve it in anhydrous DMF.

-

Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the activated intermediate. DMF is chosen for its ability to dissolve all reactants and intermediates.

-

-

Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add HOBt, followed by the portion-wise addition of EDC·HCl. Stir the mixture at 0 °C for 30 minutes.

-

Causality: EDC·HCl is the coupling agent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated HOBt-ester. This two-stage activation minimizes side reactions and racemization (if applicable), leading to a cleaner product.

-

-

Amine Addition: In a separate flask, dissolve ammonium chloride in DMF and add DIPEA. Stir for 5 minutes, then add this solution dropwise to the activated ester mixture at 0 °C.

-

Causality: DIPEA is a non-nucleophilic base used to deprotonate the ammonium salt, liberating free ammonia in situ for the nucleophilic attack on the activated ester.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: This step separates the organic product from water-soluble byproducts (e.g., EDC urea, salts).

-

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted HOBt and acid) and brine (to remove residual water). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product Isolation: Purify the resulting crude solid by column chromatography or recrystallization to yield this compound as a pure solid.

-

Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Applications in Research and Drug Development

This compound is not typically an end-point therapeutic itself, but rather a critical building block for creating more complex and potent drug candidates. Its value lies in the strategic placement of the bromine and carboxamide groups, which serve as handles for further chemical modification.

Caption: Role as a scaffold for diverse bioactive agents.

Anticancer Research

The indole scaffold is a well-established pharmacophore in oncology. Derivatives of 5-bromoindole have been extensively investigated as inhibitors of key oncogenic pathways.

-

EGFR and VEGFR-2 Inhibition: Research has shown that derivatives synthesized from the related 5-bromo-1H-indole-2-carboxylic acid can function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][4][10] By modifying the core structure, researchers have developed compounds that induce cell cycle arrest and apoptosis in various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers.[3][5] The carboxamide group is a key interaction point within the kinase binding domain.

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.

-

Gram-Negative Bacteria: A study published in Heterocyclic Communications detailed the synthesis of a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.[11] Several of these compounds exhibited high antibacterial activity against pathogenic Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL.[11] This highlights the potential of the this compound scaffold in developing new treatments for challenging bacterial infections.

Conclusion

This compound (CAS: 877371-97-6) is a compound of significant strategic importance in medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable starting point for the design of sophisticated molecules targeting a range of diseases. As demonstrated, its derivatives have shown considerable promise as anticancer and antibacterial agents.[5][11][12] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful scaffold into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 877371-97-6|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 7254-19-5|5-Bromo-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy 5-bromo-N-ethyl-1H-indole-2-carboxamide [smolecule.com]

Physicochemical properties of 5-bromo-1H-indole-2-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-indole-2-carboxamide

Introduction

This compound belongs to the indole class of N-heterocyclic compounds, a scaffold of immense interest in medicinal and pharmaceutical research.[1][2] The indole backbone is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of effects, including anti-cancer, anti-inflammatory, and anti-HIV activities.[2][3] The strategic placement of a bromine atom at the 5-position and a carboxamide group at the 2-position creates a unique electronic and steric profile, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents.[4][5]

For professionals in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which rational drug design is built. Properties such as molecular structure, thermal stability, solubility, lipophilicity, and ionization constant are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target. This guide provides an in-depth analysis of the core physicochemical properties of this compound, detailing the established methodologies for their determination and explaining the scientific rationale behind these experimental choices.

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding a compound's physical properties and its potential for biological activity. X-ray crystallography remains the definitive method for elucidating this structure, providing unambiguous proof of connectivity, conformation, and packing in the crystal lattice.[6][7]

Methodology: Single-Crystal X-ray Diffraction

The goal of this technique is to grow a high-quality single crystal of the compound, which can then be used to diffract X-rays. The resulting diffraction pattern contains detailed information about the electron density within the crystal, allowing for the reconstruction of the molecular structure.

Experimental Protocol

-

Crystal Growth: The initial and often most challenging step is growing a diffraction-quality crystal (ideally 0.1-0.3 mm in size, free of defects).[7] The choice of method is causal; it depends on the compound's solubility and stability.

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The container is loosely covered, allowing the solvent to evaporate over several days or weeks, gradually increasing the compound's concentration and inducing crystallization.[7]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed within a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal formation.[7]

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and flash-cooled in a stream of cold nitrogen gas (approx. 100 K) to minimize radiation damage.[7]

-

The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice. The positions and intensities of these diffracted beams are meticulously recorded by a detector.[7]

-

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This computational process yields a model of the atomic positions, which is then refined to achieve the best possible fit with the experimental data. The final model provides precise details on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for stabilizing the crystal structure.[8][9]

Visualization: X-ray Crystallography Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-bromo-1H-indole-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxamide functional group at the 2-position, gives rise to 5-bromo-1H-indole-2-carboxamide, a molecule of significant interest in contemporary drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthetic pathway, and exploring the therapeutic landscape of its derivatives. As a key building block, this compound serves as a gateway to novel therapeutics targeting a range of diseases, including cancer and bacterial infections. This document is intended to be a vital resource for researchers engaged in the exploration and utilization of indole-based compounds in the quest for next-generation pharmaceuticals.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C9H7BrN2O. Its structure features a bicyclic indole core, substituted with a bromine atom at the 5-position and a primary carboxamide group at the 2-position. The strategic placement of the bromine atom and the carboxamide moiety significantly influences the molecule's electronic properties and its potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2O | N/A |

| Molecular Weight | 239.07 g/mol | N/A |

| Appearance | White to off-white crystalline powder (predicted) | [1] |

| Melting Point | >280 °C (for the precursor carboxylic acid) | [2] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (for the precursor carboxylic acid) | [2] |

| Storage | Store at -20°C, protected from light | [3] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, 5-bromo-1H-indole-2-carboxylic acid. The conversion of the carboxylic acid to the primary amide can be accomplished through several established methods, with the use of peptide coupling agents being a common and effective approach.

Caption: Synthetic workflow for this compound.

Recommended Synthetic Protocol

This protocol outlines the synthesis of this compound from 5-bromo-1H-indole-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

Materials:

-

5-bromo-1H-indole-2-carboxylic acid

-

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ammonium chloride (NH4Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

Amination: In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (1.5 equivalents) in a minimal amount of DMF. Add this solution dropwise to the activated ester mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the indole N-H proton (a broad singlet at high chemical shift, >10 ppm), aromatic protons on the indole ring, and the two protons of the primary amide group (as a broad singlet). The protons on the benzene ring will exhibit splitting patterns consistent with their substitution.

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms. Key resonances will include the carbonyl carbon of the amide group (in the range of 160-170 ppm) and the carbons of the indole ring, with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹).

Biological Significance and Therapeutic Potential of Derivatives

The 5-bromoindole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of the carboxamide at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships.

References

The Therapeutic Potential of 5-Bromo-1H-indole-2-carboxamide Derivatives: A Technical Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxamide functional group at the 2-position, gives rise to a class of molecules with profound and diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of 5-bromo-1H-indole-2-carboxamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities including anticancer, antibacterial, and anti-inflammatory properties, and the underlying mechanisms of action. This guide is designed to be a practical tool, featuring detailed experimental protocols, comparative data analysis, and visual representations of key biological pathways to facilitate a comprehensive understanding and inspire further research in this promising area of drug discovery.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. The modification of the indole core at different positions allows for the fine-tuning of its pharmacological profile. Notably, the introduction of a halogen, such as bromine, at the 5-position can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved potency and bioavailability.[3] The carboxamide group at the 2-position provides a crucial site for hydrogen bonding interactions, further strengthening the binding affinity to target proteins.[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below, which can be adapted to produce a variety of analogs with different substitutions.[5][6]

General Synthetic Workflow

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides[5][6]

-

Synthesis of 4-Bromophenylhydrazine (2): To a solution of 4-bromoaniline (1) in concentrated HCl at 0°C, a solution of NaNO2 in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of SnCl2 in concentrated HCl at 0°C. The mixture is stirred for 4 hours, and the precipitated product is filtered, washed with water, and dried to yield 4-bromophenylhydrazine.

-

Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (4): A mixture of 4-bromophenylhydrazine (2) and ethyl pyruvate in ethanol is refluxed under an argon atmosphere for 5.5 hours. The solvent is evaporated, and the resulting hydrazone (3) is treated with polyphosphoric acid at 120°C for 20-30 minutes. The reaction mixture is poured onto ice water, and the solid product is filtered and purified.

-

N-Benzylation of the Indole Ring (5): To a solution of ethyl 5-bromo-1H-indole-2-carboxylate (4) in DMF, Cs2CO3 and 4-chlorobenzyl chloride are added. The mixture is stirred at 60°C for 16 hours. After completion of the reaction, the mixture is poured into water, and the product is extracted with an organic solvent.

-

Hydrolysis to Carboxylic Acid (6): The N-benzylated ester (5) is dissolved in a mixture of THF, water, and ethanol, and LiOH is added. The mixture is stirred at room temperature for 3-4 hours. The solvent is evaporated, and the residue is acidified to precipitate the carboxylic acid.

-

Amide Coupling to form 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-j): To a solution of the carboxylic acid (6) in DMF/CH2Cl2 at 0°C, EDC·HCl, HOBt, and DIPEA are added. The mixture is stirred for 30 minutes, followed by the addition of the desired amine. The reaction is stirred for an additional 20-30 hours at room temperature. The product is then isolated and purified.[6]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 5-bromoindole derivatives against various cancer cell lines.[1][3][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and survival.

3.1.1. EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] Certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][7] These compounds act as EGFR tyrosine kinase inhibitors, leading to cell cycle arrest and the induction of apoptosis.[1][3][7] Molecular docking studies have revealed that these derivatives can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[7]

Caption: Inhibition of the EGFR signaling pathway by 5-bromo-indole-2-carboxamide derivatives.

3.1.2. Disruption of Mitotic Spindle

Some indole derivatives, including those with a 5-bromo substitution, exert their anticancer effects by disrupting the mitotic spindle, a critical cellular structure for cell division.[1][7] This disruption prevents cancer cell proliferation and invasion.[1][7]

3.1.3. Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[8][9][10] A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative has demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model.[8][9] This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential to cut off the blood supply to tumors.[8][9] The anti-angiogenic effects may be linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | HepG2 (Liver) | Not specified, but potent | [1][7] |

| A549 (Lung) | Not specified, but potent | [1][7] | |

| MCF-7 (Breast) | Not specified, but potent | [1][7] | |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | [8][9] |

| HUVEC | 5.6 µg/mL | [8][9] | |

| Compound 23p | HepG2 (Liver) | 2.357 | [11] |

| A549 (Lung) | 3.012 | [11] | |

| Skov-3 (Ovarian) | Not specified, but potent | [11] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents.[6] this compound derivatives have emerged as a promising class of antibacterial compounds, particularly against Gram-negative bacteria.[5][6]

A series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high antibacterial activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[5][6] Notably, some of these compounds displayed higher activity than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides against Pathogenic Bacteria

| Compound | K. pneumoniae (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | S. Typhi (µg/mL) | Reference |

| 7a | 0.75 | 0.35 | 0.35 | 1.25 | [5] |

| 7b | 0.75 | 0.35 | 0.35 | 1.25 | [5] |

| 7c | 0.75 | 0.35 | 0.35 | 1.25 | [5] |

| 7g | 1.25 | 0.75 | 0.75 | 0.75 | [5] |

| 7h | 1.25 | 0.75 | 0.75 | 0.75 | [5] |

| Gentamicin | 1.25 | 1.25 | 2.5 | 1.25 | [5] |

| Ciprofloxacin | 0.75 | 0.75 | 0.75 | 0.75 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination[6]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The 5-bromoindole derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Indole-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties.[12][13][14] A study on a series of novel indole-2-carboxamide derivatives demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[12][13] This suggests their potential for the treatment of inflammatory diseases like sepsis.[12][13][14]

Caption: Inhibition of LPS-induced inflammatory signaling by indole-2-carboxamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the carboxamide nitrogen.

-

Substitution on the Indole Ring: The presence of a chloro or fluoro group at the C5 position of the indole ring has been shown to enhance the modulatory potency of 1H-indole-2-carboxamides at the CB1 receptor.[15] This suggests that halogen substitution at this position is favorable for activity.

-

Substituents at the C3 Position: Short alkyl groups at the C3 position of the indole ring also contribute to increased potency at the CB1 receptor.[15]

-

Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the biological activity. For instance, in the case of antibacterial 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, different amine substitutions led to varying levels of activity against different bacterial strains.[5]

Future Perspectives and Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for further biological evaluation.

Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their biological effects.

-

In Vivo Efficacy and Safety Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Design, Synthesis, and StructureâActivity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - figshare - Figshare [figshare.com]

- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Ascendancy of Substituted Indole-2-Carboxamides: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Versatility of the Indole-2-Carboxamide Core

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. Within this family, the substituted indole-2-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the amide group and the potential for diverse substitutions at multiple positions, provides a rich chemical space for targeted drug design. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted mechanisms of action, and significant therapeutic potential of these compounds, offering both foundational knowledge and actionable experimental protocols for professionals in the field.

Part 1: The Indole-2-Carboxamide Scaffold: Synthesis and Core Chemistry

The synthetic accessibility of the indole-2-carboxamide core is a key driver of its prominence in drug discovery. The most prevalent and robust strategy involves the coupling of an indole-2-carboxylic acid precursor with a desired amine. This approach allows for immense diversity in the final compound, as variations can be introduced on the indole ring, the N-1 position of the indole, and through the selection of the amine coupling partner.

Core Synthetic Workflow: Amide Bond Formation

The foundational step is the activation of the carboxylic acid group of indole-2-carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved through several reliable methods.

Method A: Acid Chloride Formation A classic and effective method involves converting the carboxylic acid to a more reactive acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate readily reacts with the chosen amine, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct.

Method B: Peptide Coupling Reagents For more sensitive substrates or to avoid the harsh conditions of acid chloride formation, a wide range of peptide coupling reagents are employed. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1,1'-Carbonyldiimidazole (CDI), or a combination of a carbodiimide (e.g., DCC) and an additive (e.g., HOBt) efficiently mediate the amide bond formation under milder conditions.[2][3]

Below is a generalized workflow for the synthesis, illustrating the critical decision points for derivatization.

Part 2: Mechanisms of Action and Therapeutic Applications

The true power of the indole-2-carboxamide scaffold lies in its therapeutic versatility. By modifying the substituents, researchers have developed potent agents against a wide spectrum of diseases, from cancer to infectious diseases and inflammation.

Anticancer Potential: A Multi-Targeted Assault on Malignancy

Substituted indole-2-carboxamides have demonstrated significant potential as anticancer agents, often acting on multiple critical pathways involved in tumor growth and survival.[2][4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction A primary mechanism involves the inhibition of key oncogenic protein kinases.[5] Certain derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial regulators of cell proliferation and survival.[3] By blocking these kinases, the compounds can halt the cell cycle and suppress tumor growth. Furthermore, many indole-2-carboxamides inhibit other receptor tyrosine kinases like VEGFR-2, which is critical for angiogenesis, and downstream signaling molecules in the MAPK and PI3K/Akt pathways.[2][5]

Beyond cytostatic effects, these compounds actively induce apoptosis (programmed cell death). This is achieved through both the extrinsic pathway (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2] Studies have shown that potent derivatives can increase levels of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria, activating the caspase cascade (specifically caspases-3, -8, and -9) that executes cell death.[3]

Quantitative Data: Antiproliferative Activity The potency of these compounds is often evaluated across various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values for representative compounds from recent studies.

| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ / GI₅₀ (µM) | Reference |

| 6i | MCF-7 (Breast) | EGFR, HER2, VEGFR-2, CDK2 | 6.10 | [5][6] |

| 6v | MCF-7 (Breast) | EGFR, HER2, VEGFR-2, CDK2 | 6.49 | [5][6] |

| 5e | MCF-7 (Breast) | EGFR, CDK2 | 1.50 (GI₅₀) | [3] |

| 5d | MCF-7 (Breast) | EGFR, CDK2 | 0.95 (GI₅₀) | [3] |

| Va | A549 (Lung) | EGFR, BRAFV600E | 0.039 (GI₅₀) | [7] |

Antimicrobial Activity: A New Front against Drug-Resistant Pathogens

The indole-2-carboxamide scaffold has yielded potent agents against challenging pathogens, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

Mechanism of Action: MmpL3 Inhibition A significant breakthrough was the identification of the Mycobacterial Membrane Protein Large 3 (MmpL3) as the primary target for many antitubercular indole-2-carboxamides.[8][9][10] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate—a key precursor of mycolic acids—across the mycobacterial inner membrane.[9] Mycolic acids are the defining component of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, these compounds effectively halt cell wall biosynthesis, leading to bacterial death.[9][11] This mechanism is potent against both drug-sensitive and multidrug-resistant (MDR/XDR) strains of Mtb.[10]

Antiviral and Other Antimicrobial Activities Beyond TB, these compounds have shown broad-spectrum antiviral activity, particularly against RNA viruses like neurotropic alphaviruses.[12] The indole core is also found in several commercial or clinical-trial stage antiviral drugs, where it often plays a role in inhibiting viral entry, fusion, or key enzymes like reverse transcriptase.[13][14] Furthermore, optimization of the scaffold has produced compounds with activity against parasites responsible for malaria and Chagas disease.[15][16]

Quantitative Data: Antitubercular Activity

| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |

| 8g | H37Rv (Drug-Sensitive) | 0.32 | [8] |

| Compound 26 | H37Rv (Drug-Sensitive) | 0.012 | [10] |

| Compound 3 | H37Rv (Drug-Sensitive) | 0.68 | [8] |

| Lead Candidate 39 | H37Rv (Drug-Sensitive) | 0.079 | [17] |

Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation underlies numerous diseases, and sepsis represents an acute, life-threatening systemic inflammatory response. Indole-2-carboxamides have been developed as potent modulators of this response.

Mechanism of Action: Cytokine Suppression In bacterial infections, lipopolysaccharide (LPS), a component of Gram-negative bacteria walls, triggers a powerful inflammatory cascade in immune cells like macrophages. This leads to the massive release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain indole-2-carboxamide derivatives have been shown to effectively inhibit the LPS-induced expression of these key cytokines.[18][19] By dampening this excessive cytokine storm, these compounds show therapeutic promise for conditions like sepsis, where organ damage is often caused by the host's own overactive immune response.[18]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines The following data represents the percentage inhibition of cytokine production in LPS-stimulated RAW 264.7 macrophages.

| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

| 14f | >95% | >95% | [18][19] |

| 14g | >95% | >95% | [18][19] |

Part 3: Experimental Protocols for Biological Evaluation

The translation of a chemical scaffold into a therapeutic candidate requires rigorous and validated biological testing. The protocols described here are foundational for assessing the activities discussed above.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines by measuring metabolic activity.

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [2][3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (EGFR Example)

This protocol determines a compound's ability to inhibit the enzymatic activity of a specific kinase.

Principle: A luminescent ADP-Glo™ or similar assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Step-by-Step Methodology: [3]

-

Reagent Preparation: Prepare assay buffers, recombinant human EGFR kinase, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP at appropriate concentrations.

-

Compound Plating: In a 384-well plate, add the indole-2-carboxamide derivatives at various concentrations.

-

Kinase Reaction Initiation: Add the EGFR enzyme and substrate mixture to the wells. Allow a brief pre-incubation (10-15 min). Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

-

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3: Anti-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the inhibition of cytokine secretion from immune cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the amount of a target protein (e.g., TNF-α) in a sample, such as cell culture supernatant.

Step-by-Step Methodology: [19]

-

Cell Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the indole-2-carboxamide compounds for 2 hours.

-

LPS Challenge: Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce cytokine production. Incubate for 22-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α). Incubate and then wash.

-

Blocking: Add a blocking buffer (e.g., BSA solution) to prevent non-specific binding. Incubate and wash.

-

Sample Incubation: Add the collected cell supernatants to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash.

-

Detection: Add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate and wash.

-

Signal Generation: Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate and wash. Add a TMB substrate, which is converted by HRP to produce a colored product.

-

Stopping Reaction: Stop the reaction with an acid (e.g., H₂SO₄).

-

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the cell supernatants and calculate the percentage inhibition caused by the test compounds.

Conclusion and Future Outlook

Substituted indole-2-carboxamides represent a remarkably versatile and therapeutically relevant class of molecules. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against a diverse range of biological targets. The demonstrated efficacy in preclinical models for cancer, tuberculosis, and inflammatory diseases underscores their immense potential. Future research will likely focus on fine-tuning ADME/Tox properties to produce clinical candidates, exploring novel substitutions to uncover new biological activities, and developing combination therapies that leverage their multi-targeted mechanisms of action. For drug development professionals, the indole-2-carboxamide scaffold remains a high-priority platform for discovering the next generation of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 9. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Whitepaper: The Strategic Role of 5-Bromo-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds. Among its many derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom and a carboxylic acid group on the indole core provides synthetic handles for extensive derivatization, making it a crucial intermediate in the development of novel therapeutics. This guide offers a comprehensive exploration of this compound, from the foundational synthetic strategies that enable its creation to its modern applications as a scaffold for potent enzyme inhibitors in oncology and beyond. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and survey its role in the discovery of next-generation therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic functionalization of this core structure is a fundamental pursuit in drug development. 5-Bromo-1H-indole-2-carboxylic acid represents a highly strategic intermediate; the electron-withdrawing nature of the substituents at the 2- and 5-positions influences the reactivity of the indole ring, while the carboxylic acid and bromine atom serve as versatile points for chemical modification.

This compound has become particularly prominent in the synthesis of targeted therapies, especially small-molecule kinase inhibitors.[1] Research has heavily focused on using it to generate potent inhibitors of key proteins implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] This guide serves as a technical resource for researchers, providing field-proven insights into the synthesis, properties, and applications of this pivotal chemical entity.

Physicochemical Properties and Characterization

Accurate identification and characterization are the bedrock of chemical synthesis. 5-Bromo-1H-indole-2-carboxylic acid is typically a white to beige crystalline powder.[3] Its identity is confirmed through a combination of physical and spectral data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | [4] |

| Molecular Weight | 240.05 g/mol | [4][5] |

| CAS Number | 7254-19-5 | [4][5] |

| Appearance | White to beige crystalline powder | [3] |

| Purity | ≥96-98% (typically by HPLC) | [4][6] |

| Storage | Store at -20°C, protect from light | [7] |

Spectroscopic Data: While specific spectral data can vary slightly based on the solvent and instrument, representative data for the related methyl ester (5-bromoindole-2-carboxylic acid methyl ester) provides insight into the core structure's signature. The proton NMR would show characteristic signals for the indole ring protons, with the bromine at the 5-position influencing their chemical shifts.

-

¹H NMR (400MHz, CDCl₃) of methyl ester derivative: δ = 8.96 (1H, bs, NH), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s, OCH₃).[8]

-

Mass Spectrometry (LRMS) of methyl ester derivative: m/z [M-H]⁻ 252 / 254, showing the characteristic isotopic pattern for a bromine-containing compound.[8]

Core Synthetic Methodologies

The synthesis of 5-bromo-1H-indole-2-carboxylic acid can be approached through several classic and modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

The Reissert Indole Synthesis

One of the foundational methods for creating indole-2-carboxylic acids is the Reissert synthesis, first reported in 1897.[9] This pathway is valued for its use of relatively simple starting materials.

Causality and Mechanism: The reaction's logic hinges on two key transformations. First, a base-catalyzed condensation between an ortho-nitrotoluene derivative and diethyl oxalate creates an α-keto ester. The nitro group is critical as it acidifies the ortho-methyl protons, enabling deprotonation and subsequent nucleophilic attack on the oxalate. The second stage involves the reductive cyclization of the resulting pyruvate derivative. A reducing agent, classically zinc in acetic acid, reduces the nitro group to an amine, which then spontaneously undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[9][10][11]

Figure 1: General workflow for the Reissert indole synthesis.

Experimental Protocol (Conceptual):

-

Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add 4-bromo-2-nitrotoluene.

-

Slowly add diethyl oxalate while maintaining the reaction temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction and perform an acidic workup to isolate the ethyl 4-bromo-2-nitrophenylpyruvate intermediate.

-

Reductive Cyclization: Dissolve the pyruvate intermediate in glacial acetic acid.

-

Add zinc dust portion-wise to control the exothermic reaction.

-

Heat the mixture to drive the cyclization to completion.

-

Filter the reaction mixture and precipitate the product by adding water.

-

Collect the crude 5-bromo-1H-indole-2-carboxylic acid by filtration and purify by recrystallization.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone.

Causality and Mechanism: The synthesis begins with the formation of a hydrazone from (4-bromophenyl)hydrazine and a ketone or aldehyde, in this case, pyruvic acid. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This intermediate is the key to the entire reaction, as it undergoes a[13][13]-sigmatropic rearrangement (analogous to a Cope rearrangement) to form a di-imine intermediate.[13] This rearrangement is the crucial bond-forming step that sets up the indole scaffold. Subsequent protonation, intramolecular cyclization to form an aminal, and elimination of ammonia with aromatization yields the final indole product.[12][13] The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids) is critical and can significantly impact yield and side reactions.[14]

Figure 2: General workflow for the Fischer indole synthesis.

Experimental Protocol (General):

-

Hydrazone Formation: Dissolve (4-bromophenyl)hydrazine hydrochloride and pyruvic acid in a suitable solvent, such as glacial acetic acid.[14]

-

Heat the mixture under reflux to form the corresponding arylhydrazone in situ.

-

Cyclization: Continue heating in the presence of the acid catalyst. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup and Isolation: Neutralize the mixture carefully with a base (e.g., 1M NaOH solution).[14]

-

Dilute with water and extract the product into an organic solvent (e.g., chloroform or ethyl acetate).[14]

-

Wash the combined organic layers, dry with a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Field-Proven Insight: A common challenge with unsymmetrical ketones is controlling regioselectivity.[14] However, the use of pyruvic acid conveniently circumvents this issue, directing cyclization to form the 2-carboxylic acid derivative. Low yields can often be attributed to side reactions like N-N bond cleavage, which is sensitive to temperature and acid strength.[14]

Synthesis via Modification of the Indole Core

For laboratory-scale synthesis, modifying a pre-existing, commercially available indole is often more efficient than building the ring from scratch.

Route A: Direct Bromination of Indole-2-carboxylic acid Electrophilic aromatic substitution on the indole ring is a common strategy. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this purpose.[15] The indole nucleus is electron-rich, and bromination typically occurs at the C3 position. However, when the C3 position is blocked or when the C2 position bears an electron-withdrawing group like a carboxylic acid, substitution is directed to the benzene portion of the ring, favoring the C5 position.

Route B: Saponification of Ethyl 5-bromoindole-2-carboxylate This is a frequent final step in multi-step syntheses where the carboxyl group is protected as an ester. The hydrolysis of the ester to the carboxylic acid is a straightforward and high-yielding reaction.

Validated Experimental Protocol (Saponification): [6]

-

Reaction Setup: Dissolve ethyl 5-bromoindole-2-carboxylate (134 g) in a solvent mixture of 96% methanol (31.25 g) and water (183 mL).

-

Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to reflux for approximately 30 minutes.

-

Acidification: After the reaction is complete (monitored by TLC), cool the solution to 40°C.

-

Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which precipitates the carboxylic acid product.

-

Isolation: Filter the resulting suspension to collect the solid product.

-

Wash the solid with water and dry to yield off-white 5-bromoindole-2-carboxylic acid (expected yield ~91%).[6] The purity can be verified by HPLC (≥96%).[6]

Applications in Drug Discovery

5-Bromo-1H-indole-2-carboxylic acid is not an end product but a high-value starting material. Its derivatives have shown significant potential as inhibitors of crucial enzymes in disease pathways.[1][7]

-

VEGFR-2 and EGFR Inhibitors: Many derivatives, particularly hydrazones, have been synthesized and tested as inhibitors of VEGFR-2 and EGFR kinases, which are critical drivers of tumor angiogenesis and proliferation.[1][2][16] One study reported a hydrazone derivative with an IC₅₀ value of 14.3 μM against HepG2 hepatocellular carcinoma cells, comparable to the standard drug sorafenib.[1][16]

-

Other Therapeutic Targets: The scaffold has been used to develop:

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 398650010 [thermofisher.com]

- 4. 5-溴吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. goldbio.com [goldbio.com]

- 8. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert_indole_synthesis [chemeurope.com]

- 11. youtube.com [youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 16. d-nb.info [d-nb.info]

A Technical Guide to 5-bromo-1H-indole-2-carboxamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is prevalent in a vast array of natural products and synthetic pharmaceuticals, endowing molecules with the ability to interact with a wide range of biological targets.[1][2] The strategic functionalization of this core is a cornerstone of modern drug design. This guide focuses on a particularly valuable derivative: 5-bromo-1H-indole-2-carboxamide.

The introduction of a carboxamide moiety at the 2-position and a bromine atom at the 5-position is not arbitrary. The C2-carboxamide group serves as a versatile anchor for introducing diverse substituents, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding and pharmacokinetic profiles. The C5-bromo substituent is a key synthetic handle; it not only influences the molecule's lipophilicity and metabolic stability but also provides a reactive site for advanced cross-coupling reactions, unlocking pathways to novel chemical space. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this building block for researchers engaged in the vanguard of therapeutic innovation.

Core Physicochemical Properties

The direct precursor, 5-bromo-1H-indole-2-carboxylic acid, is the common starting point for the synthesis of various carboxamides. Its properties are foundational for understanding the handling and reactivity of this chemical family.

| Property | Value | Source |

| CAS Number | 7254-19-5 | [3][4] |

| Molecular Formula | C₉H₆BrNO₂ | [3][4] |

| Molecular Weight | 240.05 g/mol | [3][4] |

| Appearance | White to light yellow/orange solid powder | [3][5] |

| Melting Point | 287-288 °C | [3][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [3][5] |

| Storage Temperature | -20°C | [3][5] |

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound as a building block stems from its accessible synthesis and the distinct reactivity of its functional groups.

Synthesis of the Core Precursor

The most common and efficient route to the parent 5-bromo-1H-indole-2-carboxylic acid is the hydrolysis of its corresponding ethyl ester. This straightforward reaction provides high yields of the desired acid, ready for subsequent derivatization.[6][7]

The Amide Coupling: Gateway to Molecular Diversity

The conversion of the carboxylic acid to the carboxamide is the pivotal step. This is typically achieved through standard peptide coupling conditions. The use of reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) allows for the efficient formation of an amide bond with a wide array of primary and secondary amines. This reaction's robustness is central to creating large libraries of analogues for structure-activity relationship (SAR) studies.[8]

Caption: General workflow for synthesizing carboxamide derivatives.

Key Derivatization Sites

The this compound scaffold offers multiple handles for chemical modification, making it an exceptionally versatile building block.

Caption: Key reactive sites on the 5-bromo-indole-2-carboxamide core.

-

N1-Indole Nitrogen: The N-H bond can be readily deprotonated and substituted, allowing for the introduction of various alkyl or aryl groups. This site is crucial for modulating the molecule's overall shape and hydrogen-bonding capabilities.[8]

-

C5-Bromine: This site is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of complex aryl, heteroaryl, or alkynyl groups, dramatically expanding the structural diversity of the resulting compounds.

-

C2-Carboxamide Side Chain: The amine component of the carboxamide is the most commonly varied element, allowing for the exploration of different pockets within a biological target's binding site.

Applications as a Bioactive Building Block

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents

A substantial body of research highlights the use of this scaffold to develop potent anticancer agents. Many derivatives function by inhibiting key enzymes in oncogenic signaling pathways.[9]

-

EGFR/VEGFR-2 Inhibition: Several studies have focused on synthesizing derivatives that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][10] Aberrant signaling through these pathways is a hallmark of many cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2][9]

Caption: Simplified EGFR/VEGFR-2 signaling pathway and point of inhibition.

In Vitro Cytotoxic Activity of Selected Derivatives:

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone Derivative 3e | HepG2 (Liver Cancer) | 0.09 | [10] |

| Carbothioamide 3a | HepG2 (Liver Cancer) | 1.12 | [1][2] |

| Carbothioamide 3a | A549 (Lung Cancer) | 2.15 | [1][2] |

| Carbothioamide 3a | MCF-7 (Breast Cancer) | 1.58 | [1][2] |

-

Other Anticancer Mechanisms: This building block has also been used to create inhibitors of tubulin polymerization, matrix metalloproteinase-13 (MMP-13), and indoleamine 2,3-dioxygenase (IDO), all of which are validated targets in cancer therapy.[7][11]

Antibacterial Agents

The indole-2-carboxamide scaffold has proven effective in the development of novel antibacterial agents, particularly against challenging Gram-negative pathogens. A 2018 study detailed the synthesis of 1-benzyl-5-bromoindole-2-carboxamides with potent activity.[8]

In Vitro Antibacterial Activity (MIC, µg/mL):

| Compound | E. coli | P. aeruginosa | Reference |

| 7a | 0.35 | 1.25 | [8] |

| 7b | 0.45 | 1.25 | [8] |

| 7c | 1.25 | 0.95 | [8] |

| Ciprofloxacin (Control) | 1.25 | 0.50 | [8] |

| Gentamicin (Control) | 1.15 | 1.05 | [8] |

Compounds 7a and 7b demonstrated a greater effect against E. coli than both ciprofloxacin and gentamicin standards.[8]

Detailed Experimental Protocols

The following protocols are generalized from established literature and represent standard, validated methodologies.

Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (1)

This procedure details the base-catalyzed hydrolysis of the ethyl ester precursor.

-

Dissolution: Dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a solvent mixture of 96% methanol and water.[6][7]

-

Hydrolysis: Add sodium hydroxide (or another suitable base) and heat the mixture to reflux for approximately 30-60 minutes, monitoring the reaction by TLC.[6]

-

Acidification: After cooling the reaction mixture to approximately 40°C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4.[6][7]

-

Isolation: The resulting precipitate is collected via filtration, washed with water, and dried to yield the off-white solid 5-bromo-1H-indole-2-carboxylic acid. Yields are typically high (e.g., ~91%).[6]

Protocol 2: General Synthesis of this compound Derivatives (2)

This protocol outlines a standard EDC/HOBt-mediated amide coupling.

-

Activation: To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0°C for 20 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 20-30 hours, monitoring for completion by TLC.[8]

-

Workup and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the target carboxamide.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its accessible synthesis, coupled with multiple, distinct points for chemical derivatization, provides chemists with a reliable tool to generate vast libraries of structurally diverse molecules. The demonstrated success in developing potent inhibitors for oncology and infectious disease targets underscores its value. As our understanding of disease biology deepens, the versatility of this heterocyclic building block will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

Methodological & Application

Scalable Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Abstract

This comprehensive guide details a scalable and robust protocol for the synthesis of 5-bromo-1H-indole-2-carboxylic acid, a critical building block in the development of novel therapeutics.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the title compound, are of significant interest for their broad biological activities, particularly in oncology.[1][4] This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental choices, and offers insights into process optimization for large-scale production.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds.[1][5] The introduction of a bromine atom at the 5-position of the indole ring provides a versatile handle for further chemical modification through cross-coupling reactions or can act as a key pharmacophoric element, enhancing the compound's therapeutic efficacy.[6] 5-Bromo-1H-indole-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules, including inhibitors of protein kinases like VEGFR-2 and EGFR, which are implicated in cancer progression.[1][4][7]

The synthetic route detailed herein employs a modified Japp-Klingemann reaction followed by a Fischer indole synthesis, a classic and reliable method for constructing the indole core.[6][8][9][10] This approach offers several advantages, including the use of readily available starting materials and amenability to scale-up.

Synthetic Strategy: The Japp-Klingemann/Fischer Indole Synthesis Approach

The chosen synthetic pathway involves a two-stage process. The first stage is the Japp-Klingemann reaction to form a key hydrazone intermediate.[8][9][10][11] This is followed by an acid-catalyzed cyclization via the Fischer indole synthesis to construct the desired indole ring system.[6][12] Finally, the resulting ester is hydrolyzed to yield the target carboxylic acid.